4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid is a synthetic organic compound belonging to the class of chromones, specifically substituted benzopyrans. This compound features a chromone backbone with a carboxylic acid functional group and a phenoxyheptyl ether substitution, which contributes to its potential biological activities. Its unique structure allows for various applications in medicinal chemistry and pharmaceutical development.
4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid is classified under:
The synthesis of 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid typically involves multi-step organic reactions. The general synthetic pathway can include:
Technical details regarding specific reagents, catalysts, and reaction conditions are crucial for optimizing yield and purity .
The molecular structure of 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid includes:
The molecular weight is approximately 318.32 g/mol. The structural representation can be described using the following:
OC(=O)C1=CC(=O)C2=CC=CC=C2O1
RVMGXWBCQGAWBR-UHFFFAOYSA-N
The compound is expected to participate in various chemical reactions typical of carboxylic acids and ethers, including:
Technical details about these reactions, including conditions such as temperature, solvent choice, and catalysts, are essential for understanding its reactivity profile .
The mechanism of action for compounds like 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Data on specific biological assays would provide insight into its efficacy and safety profile in vivo .
The physical properties of 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance could provide further characterization data .
This compound has potential applications in several fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7